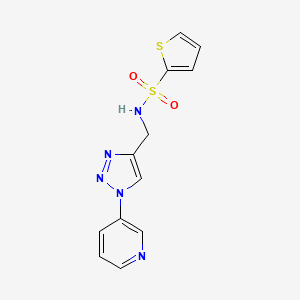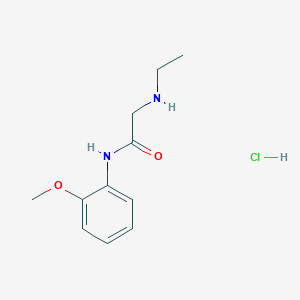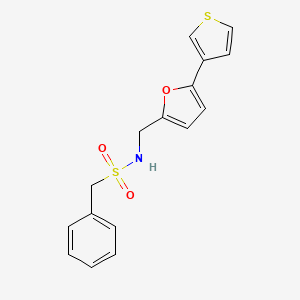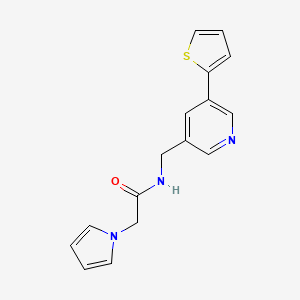
N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-sulfonamide is mainly attributed to its ability to inhibit certain enzymes. Specifically, this compound has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a crucial role in the regulation of acid-base balance in the body. By inhibiting the activity of carbonic anhydrase, N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-sulfonamide can disrupt the acid-base balance, leading to various physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-sulfonamide are mainly attributed to its ability to inhibit carbonic anhydrase. This can lead to various effects on the body, including the regulation of acid-base balance, the reduction of intraocular pressure, and the inhibition of tumor growth. Additionally, this compound has been shown to exhibit anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of various inflammatory conditions.
実験室実験の利点と制限
One of the main advantages of N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-sulfonamide in lab experiments is its ability to inhibit carbonic anhydrase, which makes it a useful tool for studying the role of this enzyme in various physiological processes. Additionally, this compound exhibits good solubility in water, which makes it easy to handle in lab experiments. However, one of the main limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-sulfonamide. One of the main areas of focus is the development of this compound as a potential drug candidate for the treatment of various diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its potential targets in the body. Finally, the development of new synthesis methods for N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-sulfonamide could lead to improved yields and reduced toxicity, making it a more useful tool for scientific research.
合成法
The synthesis of N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-sulfonamide is achieved through a multi-step process that involves the use of various reagents and solvents. The synthesis starts with the reaction of 3-bromo-pyridine with sodium azide to form 3-azido-pyridine. The 3-azido-pyridine is then reacted with propargyl alcohol in the presence of copper (I) iodide to form 1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid. The final step involves the reaction of 1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid with thiophene-2-sulfonyl chloride in the presence of triethylamine to form N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-sulfonamide.
科学的研究の応用
N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-sulfonamide has been extensively studied for its potential applications in various fields of scientific research. One of the main applications of this compound is in the field of medicinal chemistry, where it has been shown to exhibit potent inhibitory activity against certain enzymes. This has led to the development of N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-sulfonamide as a potential drug candidate for the treatment of various diseases.
特性
IUPAC Name |
N-[(1-pyridin-3-yltriazol-4-yl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2S2/c18-21(19,12-4-2-6-20-12)14-7-10-9-17(16-15-10)11-3-1-5-13-8-11/h1-6,8-9,14H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGNFQLHRZONJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=C(N=N2)CNS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{[(3-Bromophenyl)sulfanyl]methyl}-1,3-dioxane](/img/structure/B2912140.png)
![2-(2,4-Dichlorophenoxy)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2912141.png)




![Octahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B2912149.png)


![2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2912152.png)
![N-(4-chloro-2-fluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2912153.png)
